molecular formula C12H29N3OSi B14162814 1-(Cyclohexyloxy)-N,N',N''-triethylsilanetriamine CAS No. 923561-13-1

1-(Cyclohexyloxy)-N,N',N''-triethylsilanetriamine

Cat. No.: B14162814
CAS No.: 923561-13-1
M. Wt: 259.46 g/mol
InChI Key: RKIVNSJYBFUEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine is a compound that features a cyclohexyloxy group attached to a triethylsilanetriamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine typically involves the reaction of cyclohexanol with triethylsilanetriamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine can be compared with other similar compounds, such as:

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    Triethylsilanetriamine: A silane derivative with three ethyl groups and three amine groups.

    Cyclohexyloxy derivatives: Compounds with a cyclohexyloxy group attached to various backbones.

The uniqueness of 1-(Cyclohexyloxy)-N,N’,N’'-triethylsilanetriamine lies in its combination of a cyclohexyloxy group with a triethylsilanetriamine backbone, which imparts distinct chemical and physical properties.

Properties

CAS No.

923561-13-1

Molecular Formula

C12H29N3OSi

Molecular Weight

259.46 g/mol

IUPAC Name

N-[cyclohexyloxy-bis(ethylamino)silyl]ethanamine

InChI

InChI=1S/C12H29N3OSi/c1-4-13-17(14-5-2,15-6-3)16-12-10-8-7-9-11-12/h12-15H,4-11H2,1-3H3

InChI Key

RKIVNSJYBFUEFO-UHFFFAOYSA-N

Canonical SMILES

CCN[Si](NCC)(NCC)OC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.